3-(Pyrimidin-2-yl)pentan-3-amine
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Overview
Description
3-(Pyrimidin-2-yl)pentan-3-amine is a heterocyclic compound that features a pyrimidine ring attached to a pentan-3-amine chain. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)pentan-3-amine typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to enhance the efficiency of the reaction . The reaction conditions often include the use of solvents such as dichloromethane and reagents like ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and optimized reaction conditions can significantly improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)pentan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Hydrogen gas with palladium catalyst
Nucleophiles: Amine derivatives
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
3-(Pyrimidin-2-yl)pentan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yl)pentan-3-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies . The compound’s ability to bind to these targets is influenced by its structural features, including the pyrimidine ring and amine group .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Studied for their quorum sensing inhibitory effects.
Uniqueness
3-(Pyrimidin-2-yl)pentan-3-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and novel materials .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-pyrimidin-2-ylpentan-3-amine |
InChI |
InChI=1S/C9H15N3/c1-3-9(10,4-2)8-11-6-5-7-12-8/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
ONJNQEZLVKQFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=NC=CC=N1)N |
Origin of Product |
United States |
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